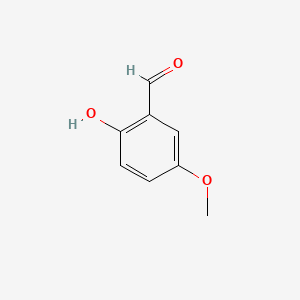

2-Hydroxy-5-méthoxybenzaldéhyde

Vue d'ensemble

Description

Synthesis Analysis

2-Hydroxybenzaldehydes, including derivatives like 2-Hydroxy-5-methoxybenzaldehyde, can undergo reactions with alkynes, alkenes, or allenes facilitated by a rhodium catalyst system, leading to the formation of 2-alkenoylphenols with good to excellent yields. The reaction's regioselectivity is influenced by the substituents on the acetylene, with oxygen functions at the propargylic position having a notable directing effect. Additionally, these aldehydes can react with specific alkenes or allenes, such as triethylvinylsilane and 2-norbornene, replacing alkynes in certain cases (Kokubo et al., 1999).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of compounds similar to 2-Hydroxy-5-methoxybenzaldehyde have been extensively studied using spectroscopic methods and density functional theory (DFT) calculations. For instance, 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its Ni(II) and Mo(VI) complexes have been synthesized and characterized, revealing insights into the ligand bonding and coordination geometries, which can provide a deeper understanding of the molecular structure of related compounds (Takjoo et al., 2013).

Chemical Reactions and Properties

2-Hydroxy-5-methoxybenzaldehyde can participate in various chemical reactions, including the formation of Schiff bases, which exhibit significant antiaflatoxigenic and antimicrobial properties. Such reactions not only highlight the chemical versatility of the compound but also its potential utility in addressing biological challenges (Harohally et al., 2017).

Physical Properties Analysis

The physical properties of 2-Hydroxy-5-methoxybenzaldehyde derivatives, such as 2-hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS), have been explored through crystal growth and spectral studies. These investigations provide insights into the compound's crystal structure, lattice parameters, and potential as a nonlinear optical (NLO) material, which is significant for applications in photonic and electronic devices (Binil et al., 2013).

Chemical Properties Analysis

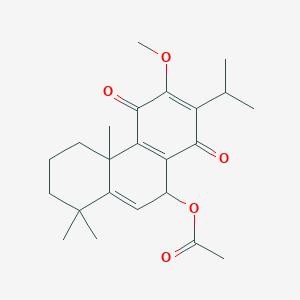

The chemical properties of 2-Hydroxy-5-methoxybenzaldehyde and its analogs have been elucidated through various synthetic and characterization studies. For example, the anodic acetoxylation of related compounds demonstrates the reactivity and functional group transformations possible with 2-Hydroxy-5-methoxybenzaldehyde, contributing to a broader understanding of its chemical behavior (Ohmori et al., 1980).

Applications De Recherche Scientifique

Pharmacologie

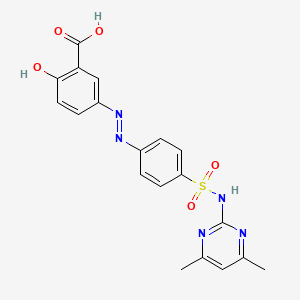

Le 2-Hydroxy-5-méthoxybenzaldéhyde a montré un potentiel dans la recherche pharmacologique en raison de son activité acaricide contre l'acarien Tyrophagus putrescentiae {svg_1}. Cela suggère son utilisation dans le développement de traitements ou de mesures préventives contre les infestations d'acariens, ce qui peut être important en médecine humaine et vétérinaire.

Synthèse Organique

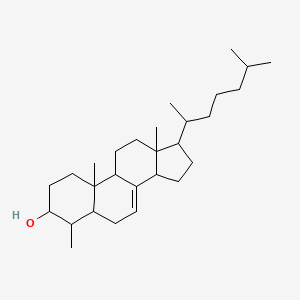

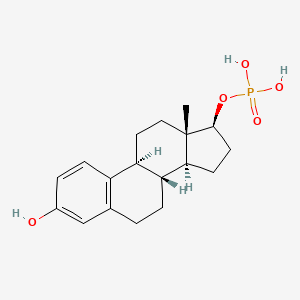

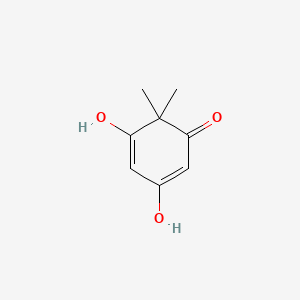

Dans le domaine de la chimie organique, ce composé est utilisé comme précurseur dans la synthèse de composés de radiomarquage comme le desméthyl-PBR06 {svg_2}. Ces composés sont essentiels pour les techniques d'imagerie comme la TEP, qui jouent un rôle important dans le diagnostic médical et la recherche.

Science des Matériaux

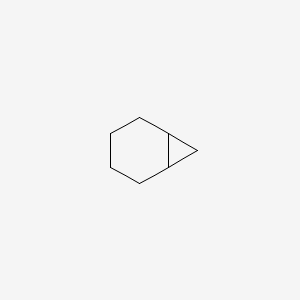

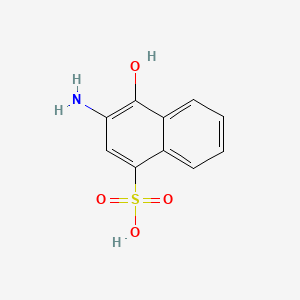

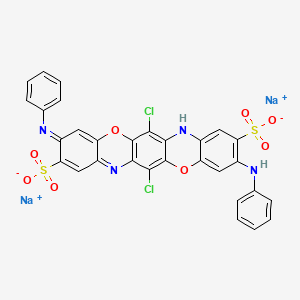

Les applications en science des matériaux comprennent l'étude des réponses électroantennogrammes des insectes à divers composés végétaux {svg_3}. Comprendre ces réponses peut conduire au développement de meilleures méthodes de lutte antiparasitaire et contribuer à la création de nouveaux matériaux ayant des propriétés olfactives spécifiques.

Chimie Analytique

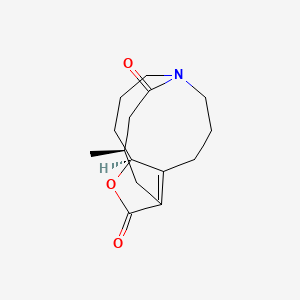

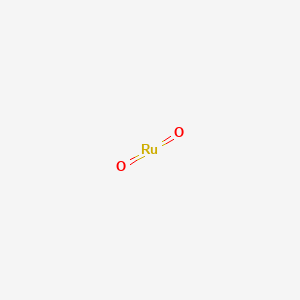

Le this compound joue un rôle en chimie analytique où il est utilisé pour étudier la réponse électroantennogramme des charançons de la vigne {svg_4}. Cela peut aider au développement de nouvelles méthodes analytiques pour détecter les composés volatils dans divers échantillons.

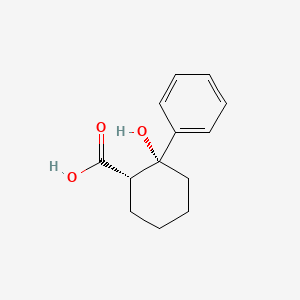

Agriculture

En science agricole, les propriétés acaricides du composé sont intéressantes pour protéger les cultures contre les dommages causés par les acariens {svg_5}. De plus, sa présence dans les plantes et son rôle dans l'aromatisation et le parfum suggèrent des applications pour améliorer les produits et les processus agricoles.

Science de l'Environnement

Les scientifiques de l'environnement s'intéressent à ce composé pour son rôle dans les interactions végétales et ses effets potentiels sur les écosystèmes {svg_6}. Son impact sur le comportement des insectes et la santé des plantes peut avoir des implications plus larges pour l'équilibre écologique et les efforts de conservation.

Industrie Alimentaire

Si le this compound lui-même n'est peut-être pas utilisé directement dans l'industrie alimentaire, sa similitude structurelle avec la vanilline, un isomère du composé, suggère qu'il pourrait potentiellement être utilisé comme agent aromatisant ou dans la synthèse d'additifs alimentaires {svg_7}.

Industrie Cosmétique

Les propriétés parfumées du composé en font un candidat pour une utilisation dans l'industrie cosmétique. Son potentiel pour créer des parfums agréables pourrait être exploré pour les parfums, les lotions et autres produits de soins personnels {svg_8}.

Mécanisme D'action

Target of Action

The primary target of 2-Hydroxy-5-methoxybenzaldehyde is the bacterium Mycobacterium avium subsp. paratuberculosis (Map) . This bacterium is known to infect food animals and humans, and can be present in milk, cheese, and meat .

Mode of Action

2-Hydroxy-5-methoxybenzaldehyde interacts with its target by causing phosphate ions to leak into the extracellular environment in a time- and concentration-dependent manner . This compound also alters the molecular packing characteristics of phospholipid molecules of model membranes, causing fluidization .

Biochemical Pathways

The compound’s interaction with Map affects the integrity of the bacterial cell membrane . The disruption of the bacterial cell membrane might be associated with the destruction of the pathogenic bacteria .

Pharmacokinetics

Its physical properties such as its boiling point (250 °c) and melting point (4 °c) suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the growth of Map . This is achieved through the disruption of the bacterial cell membrane, leading to leakage of phosphate ions .

Propriétés

IUPAC Name |

2-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHSPPYCNDYIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217478 | |

| Record name | m-Anisaldehyde, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

672-13-9 | |

| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxysalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Anisaldehyde, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxysalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYT2Q9UR3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2-Hydroxy-5-methoxybenzaldehyde exhibits its antimicrobial action primarily by disrupting bacterial cell membranes. [, ] Studies using model membranes show that it integrates into phospholipid monolayers, forming aggregates and increasing membrane fluidity. [, ] This disruption can lead to leakage of essential ions like phosphate and affect the intracellular adenosine triphosphate (ATP) concentration, ultimately causing bacterial cell death. []

ANone:

- Spectroscopic Data: Characterization often involves techniques like IR, UV, 1H-NMR, and 13C-NMR. [, , , ] For example, the presence of characteristic peaks in the 1H NMR spectrum can confirm the presence of aldehyde, hydroxyl, and methoxy groups. [, ]

A: While specific data on material compatibility is limited in the provided research, 2-hydroxy-5-methoxybenzaldehyde's stability in various solvents and its ability to form complexes with metals like copper(II) have been explored. [, , ] Its performance and applications under specific conditions would require further investigation.

A: Research suggests that copper(II) complexes derived from 2-hydroxy-5-methoxybenzaldehyde oxime exhibit catalytic activity in the oxidation of certain olefins. [] The precise reaction mechanisms, selectivity, and potential applications require further investigation.

A: Yes, theoretical studies using time-dependent density functional theory (TDDFT) have been conducted to investigate the excited-state dynamics of 3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methoxybenzaldehyde (BTHMB), a derivative of 2-hydroxy-5-methoxybenzaldehyde. [] These simulations provide insights into the excited-state intramolecular proton transfer (ESIPT) process and potential fluorescence quenching pathways. []

A: Research suggests that the presence of both the hydroxyl and methoxy groups in the benzaldehyde structure contributes to its acaricidal activity. [] Additionally, the position of these substituents on the benzene ring influences the compound's overall antibacterial activity. []

ANone: The provided research primarily focuses on the fundamental chemical properties and antimicrobial activities of 2-hydroxy-5-methoxybenzaldehyde. It lacks detailed investigations into complex biological interactions, pharmacological properties, safety profiles, or environmental impacts.

ANone: The provided research doesn't offer a historical overview. It primarily reflects recent investigations into the compound's properties and potential applications.

A: The research highlights potential applications in diverse fields, including food preservation due to its acaricidal and antifungal properties, [, ] and potential applications in material science as a building block for metal-organic frameworks. [] Further interdisciplinary research could unveil additional applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-tetrahydro-1-oxido-3-thienyl]thio]-,(5R,6S)-](/img/structure/B1199095.png)

![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-4-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyl-tetrahydropyran-2-yl)oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1199108.png)